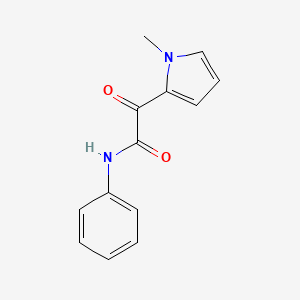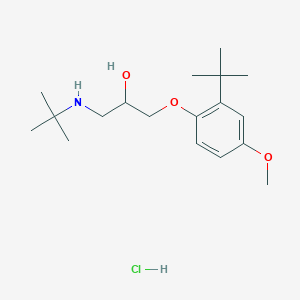
1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that features a combination of tert-butyl groups, a methoxyphenoxy moiety, and a tert-butylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride typically involves multiple steps, including the introduction of tert-butyl groups and the formation of the methoxyphenoxy and tert-butylamino functionalities. One common approach is to start with a suitable phenol derivative, which is then alkylated with tert-butyl groups under basic conditions. The resulting intermediate is further reacted with appropriate reagents to introduce the methoxy and amino groups, followed by hydrochloride salt formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The pathways involved in these interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(2-(Tert-butyl)-4-methoxyphenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride include other phenoxypropanolamines and tert-butyl-substituted compounds. Examples include:
- 1-(2-(Tert-butyl)-4-hydroxyphenoxy)-3-(tert-butylamino)propan-2-ol
- 1-(2-(Tert-butyl)-4-chlorophenoxy)-3-(tert-butylamino)propan-2-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-(2-tert-butyl-4-methoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.ClH/c1-17(2,3)15-10-14(21-7)8-9-16(15)22-12-13(20)11-19-18(4,5)6;/h8-10,13,19-20H,11-12H2,1-7H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVASCKGKGAHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2,3,4,5-Tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2408011.png)

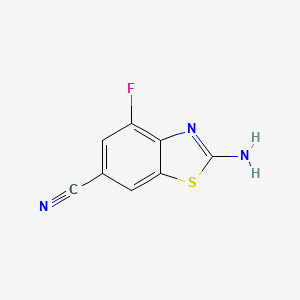
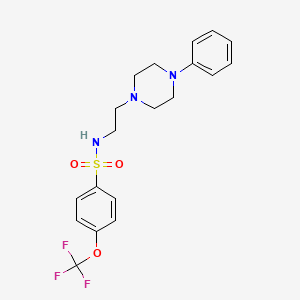
![5-methyl-2-((2-(o-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2408020.png)
![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)
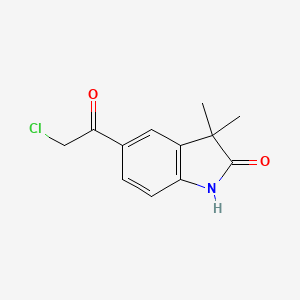
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)
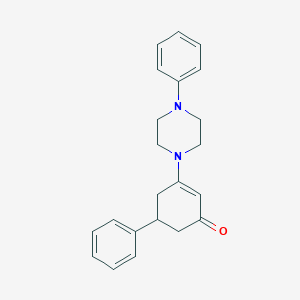
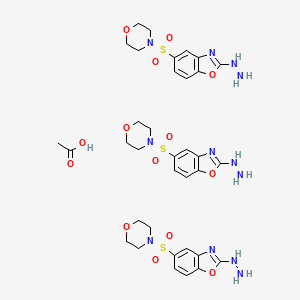
![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
